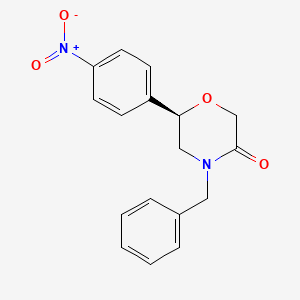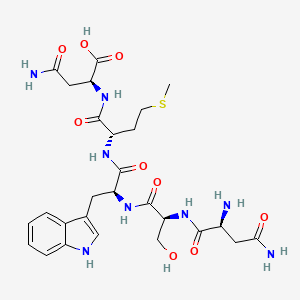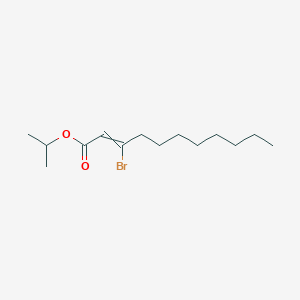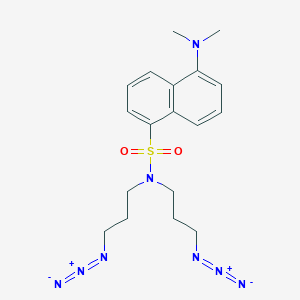![molecular formula C20H41NO3 B14201449 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide CAS No. 920277-63-0](/img/structure/B14201449.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is a ceramide, a class of lipid molecules that are essential components of cell membranes. Ceramides play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. This compound is characterized by its long-chain fatty acid and sphingoid base, which contribute to its unique biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide typically involves the condensation of a fatty acid with a sphingoid base. One common method is the reaction of pentadecanoic acid with a sphinganine derivative under acidic conditions to form the amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ceramides with different functional groups.
Applications De Recherche Scientifique
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and cell differentiation.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.
Mécanisme D'action
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. By influencing these enzymes, the compound can regulate the levels of bioactive sphingolipids, which in turn affect cellular processes like apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxy-2-dodecanyl]tetradecanamide
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which confer distinct biochemical properties. These structural features influence its interaction with cellular membranes and its role in signaling pathways, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
920277-63-0 |
|---|---|
Formule moléculaire |
C20H41NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-19(23)18(16-22)21-20(24)15-17(2)3/h17-19,22-23H,4-16H2,1-3H3,(H,21,24)/t18-,19?/m0/s1 |
Clé InChI |
XPTMEFYBSQCCRJ-OYKVQYDMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
SMILES canonique |
CCCCCCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

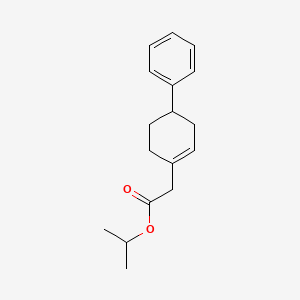
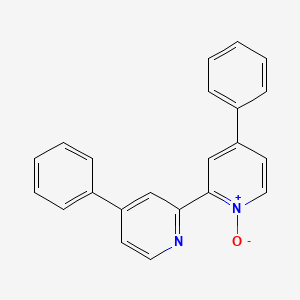


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
